REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]([C:12]2[CH:17]=[C:16]([O:18][CH3:19])[CH:15]=[CH:14][C:13]=2[N+:20]([O-])=O)=[O:11])=[CH:6][CH:5]=1)([CH3:3])[CH3:2]>CO.[Ni]>[NH2:20][C:13]1[CH:14]=[CH:15][C:16]([O:18][CH3:19])=[CH:17][C:12]=1[C:10]([C:7]1[CH:8]=[CH:9][C:4]([CH:1]([CH3:3])[CH3:2])=[CH:5][CH:6]=1)=[O:11]
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Name
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(4-isopropyl-phenyl)-(5-methoxy-2-nitro-phenyl)-methanone
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Quantity
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5.6 g
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Type
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reactant
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Smiles
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C(C)(C)C1=CC=C(C=C1)C(=O)C1=C(C=CC(=C1)OC)[N+](=O)[O-]
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Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
2 g
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Type
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catalyst
|
Smiles
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[Ni]
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The reaction mixture is filtered
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Type
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CUSTOM
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Details
|
the filtrate is evaporated
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Type
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DISSOLUTION
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Details
|
The residue is dissolved in ether
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Type
|
CUSTOM
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Details
|
the product is precipitated by the addition of gaseous hydrochloric acid as its hydrochloride
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Name
|
|
Type
|
|
Smiles
|
NC1=C(C=C(C=C1)OC)C(=O)C1=CC=C(C=C1)C(C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |